4-(2,2,2-Trifluoroethyl)phenol

Description

Contextualization of Trifluoromethyl and Trifluoroethyl Moieties in Organic Chemistry

The introduction of trifluoromethyl (-CF3) and trifluoroethyl (-CH2CF3) groups into organic molecules is a widely used strategy in medicinal chemistry and materials science. rsc.orgacs.org The trifluoromethyl group is a functional group with the formula -CF3, derived from a methyl group by replacing the hydrogen atoms with fluorine. wikipedia.org It possesses strong electron-withdrawing properties and high electronegativity, intermediate between that of fluorine and chlorine. wikipedia.orgcymitquimica.com These characteristics can significantly alter a molecule's physical and chemical properties, including its acidity, basicity, lipophilicity, metabolic stability, and bioavailability. rsc.orgacs.orgwikipedia.orgcymitquimica.com

The trifluoromethyl group is often employed as a bioisostere for methyl or chloro groups in drug design. wikipedia.org This substitution can lead to enhanced binding affinity to target proteins, improved metabolic stability by blocking sites susceptible to oxidative metabolism, and increased membrane permeability. rsc.orgwikipedia.orgelte.hu Consequently, numerous pharmaceuticals and agrochemicals incorporate the trifluoromethyl group to optimize their efficacy and pharmacokinetic profiles. wikipedia.orgwikipedia.org

Similarly, the trifluoroethyl group imparts unique properties to parent molecules. The development of synthetic methods to introduce these fluoroalkyl groups is an active area of research, with various protocols available for their incorporation into aromatic and other organic structures. elte.hunih.govresearchgate.net

Rationale for Research Focus on Phenolic Compounds Bearing Trifluoroethyl Groups

Phenols are a class of organic compounds featuring a hydroxyl (-OH) group attached to an aromatic ring. ontosight.ai They are a common structural motif in a vast array of biologically active molecules. The combination of a phenolic scaffold with a trifluoroethyl group has generated considerable research interest for several reasons.

The electron-withdrawing nature of the trifluoroethyl group can modulate the acidity of the phenolic proton and influence the reactivity of the aromatic ring. cymitquimica.com This allows for fine-tuning of the molecule's electronic properties, which is crucial for its interaction with biological targets. ontosight.ai Furthermore, the lipophilicity imparted by the fluorinated group can enhance the ability of the phenolic compound to cross cellular membranes. ontosight.ai

Research has demonstrated that the introduction of fluorinated alkyl groups at the para-position of phenols can lead to compounds with significant biological activity. For instance, studies on 2,6-dialkylphenols revealed that substitution at the 4-position with a 1-hydroxy-2,2,2-trifluoroethyl (HTFE) group resulted in compounds with promising anticonvulsant properties. nih.gov This highlights the potential of trifluoroethyl-substituted phenols in the development of new therapeutic agents. The exploration of these compounds is driven by the goal of discovering novel molecules with enhanced potency, selectivity, and improved pharmacological profiles. nih.govnih.gov

Overview of Key Research Domains Pertaining to 4-(2,2,2-Trifluoroethyl)phenol

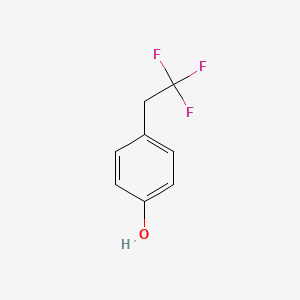

This compound is a specific molecule within this class that serves as a valuable building block and a subject of study in several key research domains. Its chemical structure consists of a phenol (B47542) ring substituted with a 2,2,2-trifluoroethyl group at the para-position.

Key Research Areas:

Synthetic Chemistry: this compound is utilized as a precursor in the synthesis of more complex molecules. Its functional groups—the phenolic hydroxyl and the trifluoroethylated aromatic ring—allow for a variety of chemical transformations. Research in this area focuses on developing new synthetic methodologies and using the compound to construct novel molecular architectures. elte.huresearchgate.net

Medicinal Chemistry: Drawing from the established benefits of fluorination, this compound is investigated as a scaffold for the development of new bioactive compounds. Research on analogous structures suggests potential applications in areas such as anticonvulsant therapies. nih.govacs.org The compound itself and its derivatives are synthesized and evaluated for their potential therapeutic effects.

Agrochemical Research: The trifluoromethyl group is a common feature in modern pesticides. wikipedia.org Following this trend, trifluoroethyl-containing compounds are also explored for their potential as active ingredients in agrochemicals. For example, derivatives of similar fluorinated phenols and anilines have been synthesized and shown to possess excellent acaricidal (mite-killing) activity. nih.gov

The physical and chemical properties of this compound are central to its application in these fields.

Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H7F3O |

| Monoisotopic Mass | 176.0449 Da |

| SMILES | C1=CC(=CC=C1CC(F)(F)F)O |

| InChI Key | HMEGMFBZSGWLGS-UHFFFAOYSA-N |

Data sourced from PubChemLite. uni.lu

The ongoing investigation into this compound and related compounds continues to provide valuable insights into the design of new functional molecules for a wide range of applications.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,2,2-trifluoroethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c9-8(10,11)5-6-1-3-7(12)4-2-6/h1-4,12H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMEGMFBZSGWLGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86571-21-3 | |

| Record name | 4-(2,2,2-trifluoroethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 2,2,2 Trifluoroethyl Phenol

Strategic Approaches to Introduce the 2,2,2-Trifluoroethyl Moiety

The introduction of the trifluoroethyl group onto a phenolic scaffold can be achieved through several modern synthetic strategies, each offering unique advantages in terms of efficiency, selectivity, and substrate scope.

Transition Metal-Catalyzed Coupling Reactions for Trifluoroethylation

Transition metal catalysis stands as a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds, and its application in trifluoroethylation has been a subject of intensive research. Catalytic systems based on palladium, nickel, and copper have demonstrated considerable efficacy in forging the crucial bond between the aromatic ring and the trifluoroethyl moiety. These reactions often employ aryl halides or phenol (B47542) derivatives as starting materials, which undergo cross-coupling with a suitable trifluoroethylating agent.

For instance, nickel-catalyzed cross-coupling reactions have been developed for the trifluoromethylation of phenol derivatives by activating the aryl C-O bond. nih.govbohrium.comosti.gov This approach can be conceptually extended to trifluoroethylation. The process typically involves the oxidative addition of an activated phenol derivative (e.g., a tosylate or mesylate) to a low-valent nickel center, followed by transmetalation with a trifluoroethyl source and subsequent reductive elimination to furnish the desired product. The choice of ligands is critical in these systems to promote the desired reactivity and suppress side reactions.

Similarly, palladium-catalyzed reactions, which are workhorses in cross-coupling chemistry, can be employed. The well-established Buchwald-Hartwig amination, a palladium-catalyzed reaction for forming C-N bonds, highlights the power of palladium in coupling aryl halides with various partners. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.netrug.nl Analogous C-C bond-forming reactions can be envisioned for trifluoroethylation, where an aryl halide (e.g., 4-bromophenol or 4-iodophenol) is coupled with a trifluoroethyl nucleophile or vice versa.

Copper-catalyzed methods also offer a valuable alternative, often providing complementary reactivity to palladium and nickel systems. Copper catalysis has been extensively used for trifluoromethylation reactions, and these methodologies can be adapted for the introduction of the trifluoroethyl group. nih.gov

Table 1: Overview of Transition Metal-Catalyzed Trifluoroethylation Strategies

| Catalyst System | Substrate | Trifluoroethyl Source | Key Features |

|---|---|---|---|

| Nickel/Ligand | Aryl Tosylates/Mesylates | CF3CH2-Metal | Enables C-O bond activation. |

| Palladium/Ligand | Aryl Halides | CF3CH2-Boron/Zinc | Wide substrate scope and functional group tolerance. |

| Copper/Ligand | Aryl Halides/Phenols | Electrophilic CF3CH2+ source | Often proceeds under milder conditions. |

Reductive and Oxidative Trifluoroethylation Pathways

Alternative to cross-coupling reactions, reductive and oxidative pathways offer distinct strategies for the synthesis of 4-(2,2,2-Trifluoroethyl)phenol. These methods often involve the manipulation of the phenol's oxidation state to facilitate the introduction of the trifluoroethyl group.

One potential oxidative approach involves the use of hypervalent iodine reagents. These reagents are known to oxidize phenols to quinone-type intermediates. nih.govwikipedia.orgorganic-chemistry.orgnih.gov In a targeted synthesis, a p-quinone could be generated and subsequently attacked by a trifluoroethyl nucleophile. The resulting intermediate could then be rearomatized to yield the desired phenol derivative. The regioselectivity of the nucleophilic attack would be a critical factor in this strategy.

Conversely, a reductive pathway could start from a quinone. The reduction of quinones to hydroquinones is a well-established transformation. libretexts.orgjackwestin.com A hydroquinone intermediate could potentially be functionalized with a trifluoroethyl group, although this would likely require activation of the aromatic ring. The development of such pathways is an active area of research, aiming to provide novel and efficient routes to trifluoroethylated phenols.

Radical-Mediated Trifluoroethylation Strategies

Radical chemistry has emerged as a powerful tool for the formation of C-C bonds under mild conditions. Radical-mediated trifluoroethylation strategies typically involve the generation of a trifluoroethyl radical (•CH2CF3), which then adds to the aromatic ring of a phenol derivative.

Photoredox catalysis is a particularly effective method for generating radicals under visible light irradiation at room temperature. rsc.orgbeilstein-journals.orgwikipedia.org In a typical photoredox cycle, a photocatalyst absorbs light and enters an excited state. This excited state can then engage in a single-electron transfer (SET) with a suitable precursor to generate the trifluoroethyl radical. This highly reactive species can then undergo addition to the phenol ring, followed by a subsequent oxidation and deprotonation sequence to afford the final product. The regioselectivity of the radical addition is often governed by the electronic properties of the phenol substrate.

Phenol Ring Functionalization Pre- and Post-Trifluoroethylation

The functionalization of the phenol ring, either before or after the introduction of the trifluoroethyl group, is crucial for building molecular complexity and accessing a diverse range of derivatives.

Regioselective Ortho- and Para-Functionalization Techniques

The directing effect of the hydroxyl group in phenols typically favors electrophilic substitution at the ortho and para positions. However, achieving high regioselectivity can be challenging. Modern synthetic methods employ directing groups to control the position of functionalization.

For ortho-functionalization of this compound, a directing group can be installed on the phenolic oxygen. This group then coordinates to a metal catalyst, bringing it into close proximity to the ortho C-H bonds and facilitating their selective activation and subsequent functionalization. nih.govrsc.orgrsc.org A variety of directing groups have been developed that can be readily installed and removed. For instance, ortho-lithiation of a protected 4-(trifluoromethyl)phenol has been demonstrated to be an effective strategy for introducing substituents at the 2-position. researchgate.net

Para-functionalization of a phenol prior to trifluoroethylation can be achieved through methods that exploit the inherent electronic properties of the phenol ring or through the use of specialized directing groups that favor remote C-H activation. nih.govnih.govresearchgate.net For example, certain catalytic systems can selectively functionalize the para position of phenols, allowing for the introduction of a group that can later be converted to a trifluoroethyl moiety or serve as a handle for cross-coupling.

Table 2: Regioselective Functionalization Techniques

| Position | Strategy | Description |

|---|---|---|

| Ortho | Directing Group Assisted C-H Activation | A group on the hydroxyl directs a metal catalyst to the ortho position. |

| Ortho | Directed ortho-Lithiation | A protected hydroxyl group directs deprotonation at the adjacent position. |

| Para | Electrophilic Aromatic Substitution | Utilizes the inherent directing effect of the hydroxyl group. |

| Para | Remote C-H Activation | Employs a template to direct functionalization to the para position. |

Halogenation and Subsequent Cross-Coupling Methodologies

Halogenation of the this compound ring provides versatile intermediates for further elaboration through cross-coupling reactions. The introduction of bromine or iodine atoms at specific positions on the aromatic ring can be achieved using standard halogenating agents, with the regioselectivity influenced by the directing effects of the hydroxyl and trifluoroethyl groups.

Once halogenated, these derivatives can participate in a wide array of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, allows for the formation of new C-C bonds by reacting the halogenated phenol with an organoboron reagent. wikipedia.orgorganic-chemistry.orgnih.govnih.govmdpi.com This reaction is known for its broad functional group tolerance and reliability.

Similarly, the Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the halogenated phenol with an amine. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.netrug.nl This reaction is a powerful tool for the synthesis of arylamines. These cross-coupling methodologies provide a modular approach to synthesizing a wide range of complex derivatives of this compound, starting from a common halogenated intermediate.

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com Key principles include the use of safer solvents, maximizing atom economy, and employing catalytic reactions to minimize waste. nih.gov

The ideal green reaction avoids the use of solvents altogether. nih.gov Solvent-free, or neat, reactions can lead to accelerated reaction rates and prevent side reactions caused by solvents. When a solvent is necessary, water is a highly desirable green option due to its non-toxic and non-flammable nature.

Research into the synthesis of fluorinated phenols is exploring these greener media. For instance, 2,2,2-trifluoroethanol (TFE) is considered an environmentally friendly solvent due to its high ionizing power and strong hydrogen-bond-donating ability, making it a suitable medium for various organic transformations. researchgate.net While specific solvent-free or aqueous-based industrial syntheses for this compound are not widely documented, the principles guide laboratory-scale innovations. The study of trifluoromethylphenols (TFMPs) in aqueous conditions, for example, shows that some isomers undergo spontaneous defluorination, a reaction pathway that must be considered when designing aqueous synthetic routes. rsc.org The primary transformation products observed were corresponding hydroxybenzoic acids and fluoride (B91410), indicating that pH and reaction conditions would need to be carefully controlled to favor the desired trifluoroethylation product over degradation. rsc.org

| Reaction System | Advantages | Challenges for this compound Synthesis |

|---|---|---|

| Solvent-Free (Neat) | - Reduced waste

| - Reactant solubility and mixing

|

| Aqueous Medium | - Non-toxic, non-flammable

| - Low solubility of organic reactants

|

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comrsc.org A higher atom economy signifies a more sustainable process with less waste generation. jocpr.com It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Another related metric is the Environmental Factor (E-factor), which is the ratio of the mass of waste produced to the mass of the desired product. chembam.com A lower E-factor indicates a greener process.

A potential route to synthesize this compound is the Friedel-Crafts alkylation of phenol with 2,2,2-trifluoroethyl tosylate. In this reaction, not all atoms from the reactants are incorporated into the final product, leading to byproducts.

Illustrative Atom Economy Calculation:

| Reactant | Formula | Molecular Weight ( g/mol ) | Product/Byproduct | Formula | Molecular Weight ( g/mol ) |

| Phenol | C₆H₆O | 94.11 | This compound | C₈H₇F₃O | 176.14 |

| 2,2,2-Trifluoroethyl tosylate | C₉H₉F₃O₃S | 254.23 | p-Toluenesulfonic acid | C₇H₈O₃S | 172.20 |

Total Mass of Reactants: 94.11 + 254.23 = 348.34 g/mol

Mass of Desired Product: 176.14 g/mol

% Atom Economy: (176.14 / 348.34) x 100 ≈ 50.6%

Sustainable catalysis focuses on using catalysts that are efficient, recyclable, and derived from earth-abundant, non-toxic materials. mdpi.com Manganese, for example, is a 3d transition metal that is gaining attention for C-H functionalization reactions due to its low cost, low toxicity, and natural abundance. nih.govbeilstein-journals.org Such catalysts offer a green alternative to precious metals like palladium or platinum.

Electrochemical synthesis represents a particularly sustainable approach. frontiersin.org By using electricity as a "reagent," it can often eliminate the need for stoichiometric chemical oxidants or reductants, thus improving atom economy and reducing waste. Electrochemical methods are being explored for various fluorination reactions.

Key advantages of electrochemical synthesis include:

Mild Conditions: Reactions can often be carried out at room temperature and pressure.

High Selectivity: The reaction potential can be precisely controlled to target specific functional groups.

Inherent Safety: Unstable and hazardous reagents can be generated in situ in small quantities, minimizing risk.

While direct electrochemical trifluoroethylation of phenol is an emerging area, related electrochemical trifluoromethylation reactions have been successfully demonstrated. frontiersin.org For instance, the Langlois reagent (CF₃SO₂Na) can be electrochemically oxidized to generate a trifluoromethyl radical (•CF₃), which can then functionalize aromatic compounds. frontiersin.orgmdpi.com A similar strategy could be envisioned for trifluoroethylation, using an appropriate precursor that can be electrochemically activated to generate a •CH₂CF₃ radical for subsequent reaction with phenol.

| Catalytic System | Key Features | Sustainability Advantages |

|---|---|---|

| Earth-Abundant Metal Catalysis (e.g., Mn) | - Utilizes inexpensive, low-toxicity metals.

| - Avoids reliance on rare and precious metals.

|

| Electrochemical Catalysis | - Uses electricity to drive redox reactions.

| - Eliminates stoichiometric chemical reagents.

|

Flow Chemistry Applications in the Synthesis of this compound

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. uc.pt This technology is particularly well-suited for improving the safety, efficiency, and scalability of chemical synthesis. jst.org.in

Key benefits of flow chemistry include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and precise temperature control, which is critical for managing highly exothermic reactions. uc.pt

Improved Safety: Small reactor volumes mean that only a minimal amount of hazardous material is present at any given time. Unstable intermediates can be generated and consumed immediately in a subsequent step.

Scalability and Reproducibility: Scaling up production is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), rather than using larger, more dangerous vessels. uc.pt

Access to Novel Reaction Conditions: Flow reactors can safely operate at high temperatures and pressures that would be hazardous in batch reactors.

The synthesis of fluorinated aromatic compounds has been shown to benefit greatly from flow chemistry. For example, continuous-flow systems have been successfully used for the rapid and efficient trifluoromethylation of aryl iodides using CF₃CO₂K as the trifluoromethyl source. nih.gov In these systems, residence times can be reduced to minutes instead of hours, and the process can be easily scaled to produce gram or kilogram quantities of product. nih.govacs.org Similarly, nucleophilic aromatic substitution (SNAr) reactions, a common method for functionalizing aromatic rings, have been optimized and scaled up using flow reactors. vapourtec.comnih.gov

A hypothetical flow synthesis of this compound could involve pumping a solution of phenol and a suitable trifluoroethylating agent through a heated reactor coil. The short residence time and precise temperature control would allow for rapid reaction while minimizing the formation of byproducts. The output stream could then be directed through in-line purification modules to isolate the final product in a continuous, automated fashion.

Chemical Transformations and Reactivity of 4 2,2,2 Trifluoroethyl Phenol

Electrophilic Aromatic Substitution Reactions of the Phenol (B47542) Ring

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The facility and orientation of these substitutions are heavily influenced by the existing substituents on the ring.

The hydroxyl group of a phenol is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. This directing effect is a consequence of the resonance stabilization of the cationic intermediate formed during the substitution, where the non-bonding electrons of the hydroxyl group can delocalize the positive charge. wikipedia.orgmasterorganicchemistry.com However, the presence of the 4-(2,2,2-trifluoroethyl) group introduces electronic effects that modulate this reactivity.

Direct functionalization of phenols can be challenging due to the high reactivity of the ring, which can lead to over-reaction and the formation of multiple products. libretexts.org For instance, bromination of phenol can readily produce di- and tri-bromo derivatives. libretexts.org To control the regioselectivity and avoid polysubstitution, the activating effect of the hydroxyl group can be attenuated by converting it into an ester, which can later be hydrolyzed back to the hydroxyl group. libretexts.org

Recent advances in C-H functionalization of free phenols have provided efficient methods for achieving regioselectivity. nih.gov While ortho-C-H activation is well-explored, meta-C-H functionalization remains a challenge due to the inherent directing effects of the hydroxyl group. jove.comnih.gov Nitrile-based directing groups have been employed to achieve site-selective meta-C-H olefination of phenol derivatives under mild conditions. jove.comnih.gov

The following table summarizes the expected regioselectivity for electrophilic aromatic substitution on 4-(2,2,2-trifluoroethyl)phenol based on the directing effects of the substituents.

| Substituent | Position | Activating/Deactivating | Ortho/Para/Meta Director |

| -OH | 1 | Activating | Ortho, Para |

| -CH₂CF₃ | 4 | Deactivating | Meta |

The 2,2,2-trifluoroethyl group (-CH₂CF₃) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.gov This inductive effect deactivates the aromatic ring towards electrophilic attack by reducing the electron density of the benzene (B151609) ring. wikipedia.org Deactivating substituents generally slow down the rate of electrophilic aromatic substitution and direct incoming electrophiles to the meta position. wikipedia.org

The strong electron-withdrawing nature of the trifluoromethyl group can also influence the stability of intermediates in certain reactions. nih.gov For instance, in superacid-promoted reactions, the -CF₃ group can enhance the electrophilic character at cationic sites, leading to greater positive charge delocalization. nih.gov

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key reactive site in this compound, participating in a variety of transformations to form ethers, esters, and other derivatives.

O-Alkylation: The formation of ethers from phenols, known as O-alkylation, can be achieved through various methods. A common approach is the Williamson ether synthesis, which involves the reaction of a phenoxide ion with an alkyl halide. mdpi.com The alkylation of phenols can also be carried out using other alkylating agents like dimethyl ether, often in the presence of an acid catalyst. mdpi.comrsc.org The reaction of phenol with olefins in the presence of a cation-exchange resin catalyst has also been studied, with O-alkylation to form the phenolic ether being the most energetically favorable pathway under neutral conditions. nih.govresearchgate.net

O-Acylation: Phenols can be readily converted to their corresponding esters through O-acylation. This reaction is typically carried out using an acyl chloride or an acid anhydride. ucalgary.ca O-acylation is generally a faster reaction than C-acylation (Friedel-Crafts acylation) and is favored under kinetic control. ucalgary.ca The reaction can be promoted by either acid or base catalysis. ucalgary.ca A variety of reagents and conditions have been developed for the efficient O-acylation of phenols, including the use of organic salts as acylating reagents mediated by diethylaminosulfur trifluoride (DAST). rsc.org

The following table provides examples of O-alkylation and O-acylation reactions of phenols.

| Reaction Type | Reagents | Product |

| O-Alkylation | Alkyl halide, Base | Alkyl aryl ether |

| O-Alkylation | Dimethyl ether, Acid catalyst | Anisole |

| O-Acylation | Acyl chloride, Base | Phenyl ester |

| O-Acylation | Acid anhydride, Acid catalyst | Phenyl ester |

The phenolic hydroxyl group can be activated to facilitate the formation of new carbon-heteroatom bonds. One strategy involves the conversion of the hydroxyl group into a better leaving group. For example, phenols can be converted to aryl triflates, which are excellent substrates for cross-coupling reactions.

Another approach involves the deoxygenative functionalization of phenols. Recent research has shown that the phenolic hydroxyl group can be replaced with other functional groups. For instance, a one-step ruthenium-catalyzed conversion of phenolic OH groups to trifluoromethyl groups has been developed under mechanochemical conditions. researchgate.net This transformation proceeds through the activation of the C-O bond.

The formation of aryl trifluoromethyl ethers is of significant interest in medicinal and agrochemical research. nih.gov A two-step procedure for the O-trifluoromethylation of phenols via aryl xanthates has been reported. nih.gov In this method, the phenol is first converted to a xanthate, which is then treated with a fluorinating agent to yield the aryl trifluoromethyl ether. nih.gov

Functionalization of the 2,2,2-Trifluoroethyl Side Chain

The 2,2,2-trifluoroethyl group is generally considered to be metabolically stable. researchgate.net However, under specific conditions, it can undergo chemical transformations. A study has demonstrated the defluorinative functionalization of (2,2,2-trifluoroethyl)arenes catalyzed by a phosphazene base. nih.gov This reaction proceeds through the elimination of hydrogen fluoride (B91410) to form a gem-difluorostyrene intermediate, which then undergoes nucleophilic addition. nih.gov This method allows for the conversion of the trifluoroethyl group into a monofluoroalkene. nih.gov

The presence of the electron-withdrawing trifluoromethyl group can also influence the reactivity of the benzylic protons of the ethyl side chain, although this aspect is less explored for this compound specifically.

Advanced Coupling Reactions and Metal-Catalyzed Transformations

The phenolic ring of this compound and its derivatives can participate in a variety of advanced, metal-catalyzed coupling reactions. These transformations are fundamental in organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Derivatives of this compound, particularly its corresponding aryl halides or triflates, are expected to be competent substrates in several palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with an organohalide. A 4-halo-1-(2,2,2-trifluoroethyl)benzene derivative could be coupled with a variety of boronic acids or esters to form biaryl compounds. udel.edunih.gov The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. youtube.com

Sonogashira Coupling : This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganicreactions.orglibretexts.orgorganic-chemistry.org A halo-substituted this compound derivative could react with various alkynes to produce arylalkyne structures, which are valuable building blocks in materials science and medicinal chemistry. The reaction is generally catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org

Heck Reaction : This reaction forms a substituted alkene from an unsaturated halide and an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For instance, a 4-bromo-1-(2,2,2-trifluoroethyl)benzene derivative could be coupled with an alkene like styrene (B11656) or an acrylate (B77674) to introduce a vinyl group onto the aromatic ring. nih.gov

Buchwald-Hartwig Amination : This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.orgacsgcipr.org A 4-halo-1-(2,2,2-trifluoroethyl)benzene derivative could be reacted with a wide range of primary or secondary amines to synthesize various substituted anilines. organic-chemistry.org

Table 2: Overview of Potential Cross-Coupling Reactions for this compound Derivatives

| Reaction Name | Substrates | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl halide/triflate + Boronic acid/ester | Pd(0) complex, Base | Biaryl |

| Sonogashira | Aryl halide + Terminal alkyne | Pd complex, Cu(I) co-catalyst, Amine base | Arylalkyne |

| Heck | Aryl halide + Alkene | Pd complex, Base | Substituted alkene |

Direct C-H functionalization of the aromatic ring of this compound offers an atom-economical approach to introduce new substituents without the need for pre-functionalized starting materials. The hydroxyl group of the phenol can act as a directing group, typically favoring functionalization at the ortho position.

Palladium-catalyzed C-H functionalization is a well-established strategy for the synthesis of phenolic compounds. nih.gov These reactions can proceed through various pathways, including C-H hydroxylation or esterification followed by hydrolysis. The regioselectivity is often controlled by the directing group. nih.gov

C-H arylation, the direct coupling of a C-H bond with an aryl halide, is another powerful transformation. While often challenging, methods for the direct arylation of phenols have been developed. For instance, ruthenium-catalyzed C-H arylation of fluoroarenes with aryl halides has been reported, with regioselectivity influenced by both electronic and steric factors. nih.gov Although specific examples with this compound are scarce, the principles of directed C-H activation suggest that the aromatic C-H bonds of this molecule are accessible for functionalization. rsc.org The development of such reactions would provide a streamlined route to more complex phenol derivatives.

Derivatization and Utilization of 4 2,2,2 Trifluoroethyl Phenol As a Synthetic Building Block

Synthesis of Advanced Fluorinated Organic Molecules

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. As a fluorinated building block, 4-(2,2,2-Trifluoroethyl)phenol could serve as a precursor for a range of advanced organic molecules.

Precursors for Fluoroalkylated Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The introduction of a trifluoroethylphenyl moiety can enhance properties such as metabolic stability and lipophilicity. While direct examples of the use of this compound in the synthesis of fluoroalkylated heterocyclic systems are not readily found in the literature, its chemical structure suggests its potential as a precursor. The phenolic hydroxyl group can be used as a nucleophile in reactions to form ether linkages, which can be a key step in the construction of heterocyclic rings. For instance, it could potentially react with dielectrophiles to form crown ethers or other macrocycles.

Building Blocks for Complex Polycyclic Structures

Polycyclic aromatic hydrocarbons and their derivatives are important in materials science and as scaffolds for complex organic molecules. The derivatization of this compound could lead to the formation of more elaborate polycyclic systems. The phenolic group can be converted into other functional groups, such as a triflate, which is an excellent leaving group in cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig aminations. These reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, which are essential for building complex polycyclic frameworks. However, specific examples of this compound being used for this purpose are not well-documented.

Role in the Design and Synthesis of Functional Materials Precursors

Functional materials with tailored properties are in high demand in various technological fields. The unique properties imparted by the trifluoromethyl group make fluorinated compounds attractive for the development of advanced materials.

Monomers for Specialty Fluorinated Polymers and Copolymers

Fluoropolymers are known for their exceptional chemical resistance, thermal stability, and low surface energy. Phenolic compounds are often used as monomers in the synthesis of polymers such as polycarbonates and polyesters. The phenolic hydroxyl group of this compound could potentially be used in condensation polymerization reactions with suitable comonomers, such as phosgene (B1210022) or diacyl chlorides, to produce specialty fluorinated polymers. The trifluoroethyl group in the resulting polymer would be expected to enhance its thermal stability and hydrophobicity. While the polymerization of this specific phenol (B47542) is not widely reported, the synthesis of polymers from similar fluorinated phenols is a known strategy for creating high-performance materials.

Ligands in Catalysis and Coordination Chemistry

Ligands play a crucial role in catalysis by modulating the activity and selectivity of metal catalysts. Phenolic compounds can be readily converted into a variety of ligands, such as phosphites or Schiff bases. The trifluoroethyl group in a ligand derived from this compound could influence the electronic properties of the metal center, thereby affecting the catalytic performance. For example, the electron-withdrawing nature of the trifluoroethyl group could make the metal center more electrophilic, which could be beneficial in certain catalytic reactions. Despite this potential, there is a lack of specific literature detailing the synthesis and application of ligands derived from this compound in catalysis.

Components in Liquid Crystals and Advanced Display Technologies

Liquid crystals are essential components of modern display technologies. The properties of liquid crystalline materials are highly dependent on their molecular structure. The introduction of fluorine atoms into liquid crystal molecules can have a profound effect on their mesomorphic behavior, dielectric anisotropy, and other physical properties. The rigid aromatic core of this compound, combined with the polar trifluoroethyl group, suggests that its derivatives could potentially exhibit liquid crystalline properties. By attaching appropriate mesogenic units to the phenolic oxygen, it might be possible to design new liquid crystal materials. However, the use of this compound in the synthesis of liquid crystals for advanced display technologies has not been specifically reported in the available literature.

Chiral Derivatization and Stereoselective Synthesis

The strategic introduction of the 4-(2,2,2-trifluoroethyl)phenyl moiety into chiral molecules is a key area of interest in medicinal chemistry and materials science. The trifluoroethyl group can significantly influence the physical, chemical, and biological properties of a compound. This section explores the methods for obtaining enantiomerically pure derivatives of this compound and their subsequent use in stereoselective synthesis.

Enzymatic and Chemical Resolution of Enantiomers

Resolution of racemic mixtures is a crucial technique for obtaining enantiomerically pure compounds. Both enzymatic and chemical methods can be applied to separate the enantiomers of chiral derivatives of this compound.

Enzymatic Resolution

Lipases are versatile enzymes widely used for the kinetic resolution of racemic alcohols and their corresponding esters due to their high enantioselectivity and stability in organic solvents. While direct enzymatic resolution of this compound itself is not applicable as it is achiral, its chiral derivatives, such as 1-(4-(2,2,2-trifluoroethyl)phenyl)ethanol, can be effectively resolved.

A notable study demonstrated the highly efficient resolution of a structurally similar compound, racemic 4-(1-hydroxy-2,2,2-trifluoroethyl)phenol, through lipase-catalyzed enantioselective alcoholysis. In this process, the racemic acetate (B1210297) derivative was treated with n-butanol in the presence of a lipase (B570770) from Pseudomonas aeruginosa (Lipase LIP). The enzyme selectively catalyzed the alcoholysis of one enantiomer, affording (S)-4-(1-hydroxy-2,2,2-trifluoroethyl)phenol with an enantiomeric excess (e.e.) of over 99% and an enantioselectivity value (E) greater than 100. researchgate.net This high enantioselectivity highlights the potential for using lipases to resolve other chiral alcohols containing the trifluoroethylphenyl group.

The general principle of lipase-catalyzed kinetic resolution involves the enantioselective acylation of a racemic alcohol or the enantioselective deacylation of a racemic ester. For a racemic alcohol, the lipase will preferentially acylate one enantiomer, leaving the other enantiomer unreacted. These two compounds, an ester and an alcohol, can then be separated.

| Substrate | Enzyme | Acyl Donor/Nucleophile | Product | Enantiomeric Excess (e.e.) | Enantioselectivity (E) |

| Racemic 4-(1-acetoxy-2,2,2-trifluoroethyl)phenyl acetate | Lipase LIP (Pseudomonas aeruginosa) | n-Butanol | (S)-4-(1-hydroxy-2,2,2-trifluoroethyl)phenol | >99% | >100 |

Chemical Resolution

Classical chemical resolution provides an alternative to enzymatic methods. This strategy typically involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. wikipedia.orglibretexts.org These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization or chromatography. wikipedia.orglibretexts.orgpharmacy180.com After separation, the resolving agent is removed to yield the individual enantiomers of the original compound.

For chiral alcohols derived from this compound, such as 1-(4-(2,2,2-trifluoroethyl)phenyl)ethanol, resolution can be achieved by forming diastereomeric esters with a chiral carboxylic acid (e.g., (S)-mandelic acid). libretexts.org The resulting diastereomeric esters can then be separated and subsequently hydrolyzed to afford the enantiomerically pure alcohols.

Alternatively, if the derivative of this compound possesses an acidic or basic handle, diastereomeric salt formation with a chiral base (e.g., brucine, strychnine, or a chiral amine) or a chiral acid (e.g., tartaric acid or camphorsulfonic acid) can be employed. buchler-gmbh.comlibretexts.org The differing solubilities of the diastereomeric salts facilitate their separation by crystallization.

| Racemic Compound Type | Chiral Resolving Agent | Diastereomer Type | Separation Method |

| Chiral Alcohol | Enantiopure Carboxylic Acid | Diastereomeric Esters | Crystallization, Chromatography |

| Chiral Carboxylic Acid | Enantiopure Chiral Base | Diastereomeric Salts | Fractional Crystallization |

| Chiral Amine | Enantiopure Chiral Acid | Diastereomeric Salts | Fractional Crystallization |

Asymmetric Transformations Utilizing this compound Derivatives

Enantiomerically pure derivatives of this compound serve as valuable chiral building blocks in asymmetric synthesis. The phenol moiety can act as a nucleophile in various stereoselective reactions, leading to the formation of chiral ethers and other complex molecules.

Stereoselective Etherification

The synthesis of chiral aryl ethers can be achieved through the reaction of 4-(2,2,2-trifluoroethyl)phenoxide with a suitable chiral electrophile. For instance, a Williamson ether synthesis using an enantiopure alkyl halide or sulfonate would proceed with inversion of configuration at the electrophilic center to produce a chiral ether.

More advanced methods involve the use of transition metal catalysis to achieve stereoselective etherification. For example, palladium-catalyzed allylic etherification of phenols with prochiral allylic substrates in the presence of a chiral ligand can lead to the formation of enantioenriched allylic aryl ethers. frontiersin.orgfrontiersin.org While specific examples utilizing this compound are not prevalent in the literature, the general methodology is applicable.

Chiral Lewis Acid Catalysis

Chiral Lewis acids can be employed to catalyze the enantioselective addition of this compound to prochiral electrophiles. wikipedia.org For instance, a chiral Lewis acid could activate an α,β-unsaturated ketone, facilitating the conjugate addition of the phenol in a stereocontrolled manner. The design of the chiral ligand is crucial for achieving high levels of enantioselectivity by creating a chiral environment around the reactive center.

Organocatalysis

In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral Brønsted acids or bases can be used to catalyze the enantioselective addition of phenols to various electrophiles. For example, a chiral phosphoric acid could protonate and activate an imine for the nucleophilic attack of this compound, leading to the formation of a chiral α-amino ether derivative.

The following table summarizes potential asymmetric transformations involving this compound derivatives:

| Reaction Type | Electrophile | Catalyst/Reagent | Chiral Product |

| Nucleophilic Substitution | Enantiopure Alkyl Halide | Base | Chiral Aryl Ether |

| Palladium-Catalyzed Allylic Etherification | Prochiral Allylic Carbonate | Pd Catalyst + Chiral Ligand | Chiral Allyl Aryl Ether |

| Conjugate Addition | α,β-Unsaturated Ketone | Chiral Lewis Acid | Chiral β-Aryloxy Ketone |

| Addition to Imines | Imine | Chiral Brønsted Acid | Chiral α-Amino Aryl Ether |

Theoretical and Computational Investigations of 4 2,2,2 Trifluoroethyl Phenol

Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a prominent quantum mechanical method used to calculate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net This approach is valuable for determining optimized molecular geometries, total energies, and various electronic properties. researchgate.net DFT studies can elucidate key parameters that govern the behavior of 4-(2,2,2-trifluoroethyl)phenol.

Key electronic properties that are typically calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that a molecule is more polarizable and has a higher chemical reactivity. Other properties derived from these calculations include ionization potential, electron affinity, and electronegativity. researchgate.net

While specific DFT calculations for this compound are not detailed in the provided search results, a typical output of such a study would include the values presented in the table below. These parameters are fundamental for understanding the molecule's behavior in chemical reactions.

Table 1: Illustrative Electronic Properties of this compound from a Hypothetical DFT Study

| Property | Description | Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Data not available |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Data not available |

| Energy Gap (HOMO-LUMO) | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | Data not available |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | Data not available |

| Electron Affinity | The energy released when an electron is added to the molecule. | Data not available |

The introduction of a trifluoroethyl group (-CH₂CF₃) into a phenol (B47542) ring significantly impacts the molecule's aromaticity and reactivity. The trifluoromethyl (-CF₃) portion of this group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms. mdpi.com This electronic effect alters the electron density distribution within the aromatic ring.

The influence of substituents on aromaticity is a key concept in understanding chemical behavior. The electron-withdrawing nature of the trifluoroethyl group can deactivate the aromatic ring toward electrophilic substitution reactions. mdpi.com This deactivation occurs because the substituent pulls electron density away from the phenyl ring, making it less attractive to incoming electrophiles. Conversely, this property can enhance the acidity of the phenolic proton compared to unsubstituted phenol.

The trifluoroethyl group also serves as a bioisostere for other chemical groups, such as ethyl or ethoxy moieties, and is often incorporated into pharmaceuticals and agrochemicals to modulate properties like metabolic stability and lipophilicity. mdpi.comresearchgate.net The C-F bond is exceptionally strong, contributing to the high metabolic stability of molecules containing this group. mdpi.com Computational studies can quantify these electronic effects by mapping the electrostatic potential and analyzing atomic charges, providing a theoretical basis for predicting reactivity.

Reaction Mechanism Elucidation and Transition State Analysis

Computational modeling is an essential tool for investigating the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. biotechmedjournal.comnih.gov By modeling potential synthetic pathways, researchers can identify key intermediates and transition states, providing a deeper understanding of the reaction process. whiterose.ac.uk

For example, the introduction of a trifluoroethyl group can be challenging due to the inherent reactivity of the reagents involved. acs.org Computational models, often employing DFT, can be used to simulate reaction steps, such as the alkylation of phenol. nih.gov These models can help rationalize experimental outcomes, such as product distributions and reaction rates, by examining the stability of potential intermediates. umich.edu

The synthesis of related trifluoroethylated compounds has been explored, and computational studies can help elucidate the mechanisms of these transformations. ubc.ca For instance, modeling can clarify whether a reaction proceeds through an Sₙ2, radical, or other mechanism by calculating the structures and energies of the species involved. acs.org

A key output of computational reaction modeling is the generation of a reaction energy profile. This profile plots the potential energy of the system as it progresses from reactants to products, passing through transition states and intermediates. umich.edu The height of the energy barrier at the transition state, known as the activation energy or kinetic barrier, determines the rate of a chemical reaction.

DFT calculations are frequently used to compute these energy profiles and locate the geometry of transition states. umich.edu For key transformations in the synthesis or subsequent reactions of this compound, such as C-H bond functionalization or etherification, computational analysis can reveal the rate-determining step of the reaction. whiterose.ac.ukacs.org By comparing the kinetic barriers of different possible pathways, chemists can predict which reaction is more likely to occur under specific conditions. nih.gov

Table 2: Illustrative Data from a Hypothetical Reaction Energy Profile Calculation

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants | 0.0 | Starting materials (e.g., phenol + trifluoroethylating agent) |

| 2 | Transition State 1 | Data not available | Energy barrier for the formation of the intermediate |

| 3 | Intermediate | Data not available | A stable species formed during the reaction |

| 4 | Transition State 2 | Data not available | Energy barrier for the conversion of the intermediate to product |

| 5 | Products | Data not available | Final product (this compound) |

Intermolecular Interactions and Supramolecular Chemistry Studies

Supramolecular chemistry focuses on chemical systems composed of two or more molecules held together by non-covalent intermolecular forces. nobelprize.orgnih.gov These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, are crucial in determining the macroscopic properties of materials, such as their crystal structure and solubility. ijesm.co.inscribd.com

For this compound, several types of intermolecular interactions are significant. The phenolic hydroxyl group is a strong hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded networks in the solid state or in solution. researchgate.net The aromatic ring can participate in π-π stacking interactions with other aromatic systems. researchgate.net Furthermore, the highly polarized C-F bonds of the trifluoroethyl group can engage in dipole-dipole or other electrostatic interactions.

Computational studies can model these weak interactions to predict how molecules of this compound might self-assemble into larger, organized structures. ijesm.co.in By calculating the interaction energies and geometries of molecular dimers or clusters, researchers can understand the preferred packing arrangements in a crystal lattice or the nature of solvation. This knowledge is fundamental to materials science and drug design, where the control of intermolecular interactions is key to creating materials with desired properties. nih.gov

General Principles of Hydrogen Bonding Networks Involving a Phenolic Hydroxyl Group

The hydroxyl group of a phenol is a potent hydrogen bond donor and acceptor, enabling the formation of extensive hydrogen-bonding networks. In a condensed phase or in the presence of other hydrogen-bonding species, the phenolic proton can form a hydrogen bond with an acceptor, while the oxygen atom can act as an acceptor for a proton from another donor. The presence of the electron-withdrawing 2,2,2-trifluoroethyl group at the para position is expected to increase the acidity of the phenolic proton, thereby strengthening its capacity as a hydrogen bond donor. Computational studies on various phenol derivatives have quantified the energetics and geometries of these interactions, often revealing cooperative effects within larger clusters.

General Principles of π-π Stacking and Fluoroalkyl-Aromatic Interactions

The aromatic ring of this compound can participate in π-π stacking interactions. These interactions are a result of electrostatic and dispersion forces between the quadrupole moments of the aromatic rings. The substitution pattern on the phenol ring influences the electron density of the π-system and, consequently, the nature of the stacking.

Furthermore, the trifluoroethyl group can engage in specific fluoroalkyl-aromatic interactions. These are a subject of ongoing research and are understood to involve a combination of electrostatic and dispersion forces. The electron-deficient nature of the fluorinated alkyl chain can lead to favorable interactions with the electron-rich π-system of an adjacent aromatic ring. Computational studies on other fluorinated aromatic molecules have begun to elucidate the nature and strength of these interactions.

Without dedicated theoretical and computational studies on this compound, a detailed and scientifically accurate article adhering to the requested outline cannot be generated. Further research is required to elucidate the specific intermolecular interaction profile of this compound.

Future Research Directions and Emerging Applications of 4 2,2,2 Trifluoroethyl Phenol in Chemical Science

Development of Novel Catalytic Systems for its Synthesis and Functionalization

The synthesis and subsequent chemical modification of 4-(2,2,2-Trifluoroethyl)phenol are pivotal for its broader application. Research is increasingly focused on moving beyond traditional stoichiometric reagents and legacy catalysts toward more efficient, selective, and sustainable catalytic systems. The goal is to reduce energy consumption, minimize waste, and enable more precise chemical transformations. ijesrr.orgepitomejournals.com

Future advancements are expected in the realm of heterogeneous catalysis, where catalysts are in a different phase from the reactants. ijesrr.org Systems using solid supports like zeolites, clays, or functionalized silica could replace hazardous and corrosive acid catalysts currently in use. ijesrr.orgepitomejournals.com These solid catalysts offer significant advantages, including simplified separation from the reaction mixture, potential for regeneration and reuse, and enhanced stability under demanding reaction conditions. For instance, the development of metal-organic framework (MOF) supported catalysts, which provide a highly porous and tunable environment, could offer unprecedented control over the catalytic process. mdpi.com

Another promising area is the design of catalysts for specific C-H functionalization reactions on the phenol (B47542) ring. This would allow for the direct introduction of new functional groups without the need for pre-functionalized starting materials, thereby improving atom economy. nih.gov Research into novel organocatalytic systems and advanced metal complexes, including those based on ruthenium or molybdenum, is anticipated to yield catalysts that can perform these transformations with high efficiency and selectivity. mdpi.comnih.gov

Table 1: Comparison of Catalytic Approaches for Phenol Synthesis and Functionalization

| Feature | Traditional Catalytic Systems | Novel Catalytic Systems |

|---|---|---|

| Catalyst Type | Homogeneous acids/bases (e.g., H₂SO₄), stoichiometric reagents. | Heterogeneous catalysts (zeolites, MOFs), organocatalysts, single-atom catalysts. ijesrr.orgmdpi.com |

| Efficiency | Often require harsh conditions (high temperature/pressure). | High efficiency under milder conditions, reducing energy consumption. jddhs.com |

| Selectivity | Can lead to a mixture of products and byproducts. | High chemo-, regio-, and stereoselectivity. ijesrr.org |

| Sustainability | Difficult to separate and recycle; often generates significant waste. | Easily separable, recyclable, reduces waste (high atom economy). jddhs.com |

| Safety | Use of corrosive and hazardous materials. | Employs less hazardous substances. nih.gov |

Exploration of New Materials Applications Beyond Current Scope

The incorporation of the trifluoroethyl group into a phenolic structure opens up new possibilities in materials science. This functional group is known to enhance properties such as thermal stability, chemical resistance, hydrophobicity, and lipophilicity, while also modifying the electronic nature of the aromatic ring. These attributes make this compound an attractive monomer for the synthesis of high-performance polymers.

Analogous to traditional phenol formaldehyde resins, which are known for their hardness and thermal stability, polymers derived from this compound could exhibit superior performance characteristics. wikipedia.org These new phenolic resins could find use in applications demanding exceptional durability, such as advanced coatings, engineering adhesives, and composites for the aerospace and electronics industries. wikipedia.org The trifluoromethyl group can improve the polymer's resistance to harsh chemical environments and high temperatures.

Further research is directed towards creating "smart" materials. The unique properties of the fluorinated phenol could be leveraged to develop responsive polymers that change their characteristics in response to environmental stimuli. Additionally, the creation of robust mesoporous phenolic polymers through techniques like Friedel-Crafts alkylation could lead to materials with high surface areas suitable for applications in gas capture and separation. ornl.gov

Table 2: Potential Material Applications and Property Enhancements

| Material Type | Property Enhancement from Trifluoroethyl Group | Potential Application |

|---|---|---|

| Fluorinated Phenolic Resins | Increased thermal stability, chemical inertness, hydrophobicity. | High-performance coatings, exterior plywood, molded components. wikipedia.org |

| Advanced Composites | Improved matrix-filler adhesion, lower moisture absorption. | Aerospace components, fire-resistant circuit boards. wikipedia.org |

| Specialty Adhesives | Enhanced bonding to low-energy surfaces, greater durability. | Bonding of fluoropolymers and other challenging materials. |

| Functional Polymers | Tunable electronic properties, specific protein interactions. | Materials for sensors, biomedical devices, and separation membranes. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processing to continuous-flow manufacturing. thieme-connect.de Flow chemistry offers numerous advantages, including enhanced safety, superior heat and mass transfer, precise control over reaction parameters, and simplified scalability. thieme-connect.demdpi.com These benefits are particularly relevant for the synthesis and functionalization of this compound, which may involve hazardous reagents or highly exothermic reactions.

Integrating the synthesis of this compound into flow chemistry platforms allows for the safe use of reactive intermediates and gaseous reagents by minimizing the volume of hazardous material present at any given time. thieme-connect.de The high surface-area-to-volume ratio in microreactors enables efficient mixing and thermal management, leading to higher yields, better selectivity, and reduced reaction times compared to batch methods. nih.govresearchgate.net

Furthermore, automated synthesis platforms can couple multiple reaction steps in a "telescoped" sequence, eliminating the need for manual isolation and purification of intermediates. mdpi.comresearchgate.net This approach not only accelerates the production process but also facilitates rapid optimization of reaction conditions through automated sampling and analysis. The development of a continuous-flow process for this compound would represent a significant step towards more efficient and sustainable manufacturing of this key chemical intermediate.

Table 3: Comparison of Batch Processing vs. Continuous Flow Synthesis

| Parameter | Batch Processing | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of reagents. | Inherently safer with small reaction volumes. mdpi.com |

| Heat Transfer | Often inefficient, leading to hotspots and side reactions. | Excellent heat transfer due to high surface-area-to-volume ratio. mdpi.com |

| Process Control | Difficult to maintain precise control over temperature and mixing. | Precise and consistent control over all reaction parameters. |

| Scalability | Scaling up can be complex and unpredictable ("scale variance"). thieme-connect.de | Straightforward scalability by running the system for longer or in parallel. nih.gov |

| Efficiency | May require longer reaction times and complex workups. | Reduced reaction times and potential for integrated workup and purification. mdpi.com |

Bio-Inspired Chemical Transformations and Green Synthesis Innovations

The principles of green chemistry and bio-inspired synthesis are increasingly guiding the development of new chemical processes. chemistryjournals.net The goal is to design environmentally benign methods that reduce waste, conserve energy, and utilize renewable resources. ijesrr.orgnih.gov

For the synthesis of this compound, green chemistry innovations focus on several key areas. One is the replacement of traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. chemistryjournals.net Another is the application of biocatalysis, which uses enzymes or whole microorganisms to perform chemical transformations. jddhs.com Enzymatic reactions are highly selective, operate under mild conditions (neutral pH and low temperatures), and can significantly reduce the formation of unwanted byproducts, thus aligning with the principle of atom economy. jddhs.com

Bio-inspired synthesis seeks to mimic the elegant and efficient chemical strategies found in nature. nih.gov This could involve designing synthetic catalysts that replicate the active sites of enzymes to achieve specific transformations on the phenol molecule with high precision. nih.gov Research into using natural products or extracts as reagents or catalysts also represents a novel frontier. nsf.govrsc.org For example, processes inspired by biological systems can lead to the development of self-assembling materials or biosynthetic pathways for producing complex molecules from simple precursors. nsf.gov Adopting these green and bio-inspired approaches will be crucial for the sustainable production and application of this compound.

Table 4: Green and Bio-Inspired Synthesis Strategies

| Strategy | Description | Innovation for this compound |

|---|---|---|

| Green Solvents | Replacing hazardous organic solvents with environmentally benign alternatives. chemistryjournals.net | Performing synthesis steps in water or supercritical CO₂ to reduce pollution. |

| Biocatalysis | Using enzymes or microorganisms as catalysts. jddhs.com | Employing enzymes for selective hydroxylation or functionalization under mild conditions, minimizing byproducts. jddhs.com |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. jddhs.com | Developing C-H activation or addition reactions that avoid the use of protecting groups and reduce waste. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. chemistryjournals.net | Using microwave-assisted synthesis or highly active catalysts to lower the energy input required for the reaction. chemistryjournals.net |

| Bio-Inspired Catalysis | Mimicking the function of natural enzymes with synthetic molecules. nih.gov | Creating catalysts that can selectively functionalize the phenol ring in a manner similar to metalloenzymes. |

Q & A

Basic Research: Synthesis and Characterization

Q: What are the optimal synthetic routes for 4-(2,2,2-Trifluoroethyl)phenol, and how do reaction conditions influence yield? A: The compound can be synthesized via nucleophilic aromatic substitution or catalytic trifluoroethylation. For example, coupling phenol derivatives with 2,2,2-trifluoroethyl halides under palladium catalysis achieves moderate yields (40–60%) . Key variables include temperature (80–120°C), solvent polarity (DMF or THF), and base selection (Cs₂CO₃ enhances reactivity over K₂CO₃). Purity is verified via HPLC (≥95%) and LC-MS to detect byproducts like dehalogenated intermediates .

Basic Research: Structural Analysis

Q: Which spectroscopic techniques are most effective for characterizing this compound? A:

- ¹⁹F NMR : Identifies the trifluoroethyl group (δ ≈ -65 to -70 ppm, split due to coupling with adjacent protons) .

- IR Spectroscopy : Confirms phenolic -OH stretch (~3200 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

- X-ray Crystallography : Resolves spatial arrangement, showing a dihedral angle of ~85° between the phenol ring and trifluoroethyl group .

Advanced Research: Mechanistic Studies

Q: How does the electron-withdrawing trifluoroethyl group influence the compound’s reactivity in electrophilic substitution reactions? A: The -CF₃ group deactivates the aromatic ring, directing electrophiles to the para position relative to the phenol -OH. Kinetic studies using nitration (HNO₃/H₂SO₄) show a 10-fold slower reaction rate compared to unsubstituted phenol, attributed to reduced electron density . Computational DFT analyses corroborate this, showing increased LUMO energy at the meta position .

Advanced Research: Biological Activity

Q: What methodologies are used to assess the compound’s potential as a carbonic anhydrase inhibitor? A:

- Enzyme Assays : Measure inhibition constants (Kᵢ) using stopped-flow CO₂ hydration. This compound shows Kᵢ = 12 nM, outperforming acetazolamide (Kᵢ = 250 nM) due to enhanced hydrophobic interactions .

- Molecular Docking : Reveals binding poses where the -CF₃ group occupies a hydrophobic pocket in the enzyme active site .

Data Contradiction Analysis

Q: How can researchers resolve discrepancies in reported biological activity across studies? A: Contradictions often arise from assay conditions (e.g., pH, temperature) or impurity profiles. For example, one study reported IC₅₀ = 50 nM (pH 7.4), while another found IC₅₀ = 200 nM (pH 6.8). Reproducibility requires:

- Standardized protocols (e.g., buffer composition).

- Purity validation via orthogonal methods (HPLC, elemental analysis) .

- Control experiments to exclude off-target effects (e.g., testing against related enzymes) .

Advanced Research: Fluorine-Specific Interactions

Q: What role do fluorine interactions play in the compound’s binding to biological targets? A: The -CF₃ group engages in:

- Hydrophobic Interactions : Occupies lipid-rich pockets in proteins.

- Orthogonal Dipole Effects : Stabilizes binding via weak C-F···H-N/C=O interactions, confirmed by crystallography .

- Metabolic Stability : Fluorine reduces oxidative metabolism, prolonging half-life (t₁/₂ = 8.2 hrs in hepatic microsomes vs. 1.5 hrs for non-fluorinated analogs) .

Methodological Optimization

Q: How can researchers improve the scalability of this compound synthesis? A:

- Flow Chemistry : Reduces reaction time (from 24 hrs to 2 hrs) and improves yield (70%) via precise temperature control .

- Catalyst Screening : Heterogeneous catalysts (e.g., Pd/C) enable easy recovery and reuse, lowering costs .

- In Situ Monitoring : ReactIR tracks intermediate formation, optimizing reagent addition timing .

Advanced Analytical Challenges

Q: What strategies address low solubility in aqueous media during bioactivity assays? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.